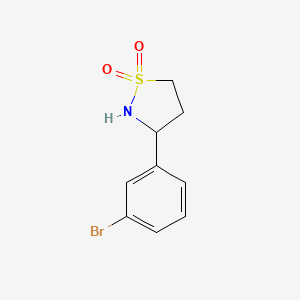
7-Bromo-6-ethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and an ethoxy group at the 6th position of the quinoline ring
Métodos De Preparación
The synthesis of 7-Bromo-6-ethoxyquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxyquinoline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
7-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinolines and their derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-ethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to the disruption of essential biological processes in pathogens or cancer cells . The bromine atom and ethoxy group may enhance the compound’s binding affinity and selectivity for these targets, contributing to its biological activity .
Comparación Con Compuestos Similares
7-Bromo-6-ethoxyquinoline can be compared with other quinoline derivatives, such as:
6-Ethoxyquinoline: Lacks the bromine atom at the 7th position, which may result in different biological activities and reactivity.
7-Bromoquinoline: Lacks the ethoxy group at the 6th position, which may affect its solubility and interaction with molecular targets.
6,7-Dibromoquinoline: Contains an additional bromine atom, which may enhance its reactivity but also increase its toxicity.
The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
7-bromo-6-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-11-6-8-4-3-5-13-10(8)7-9(11)12/h3-7H,2H2,1H3 |
Clave InChI |
LUBMMYLVHYVVGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
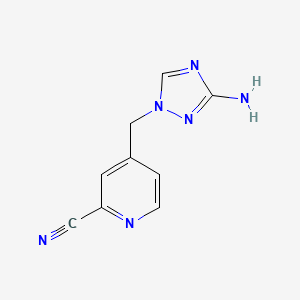

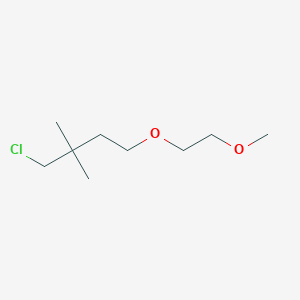
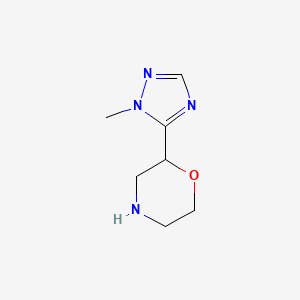
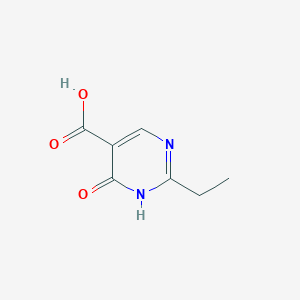

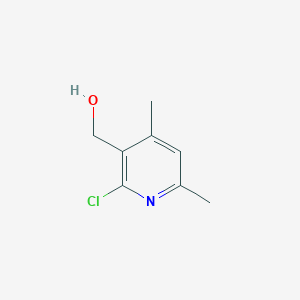
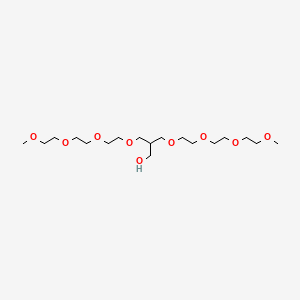
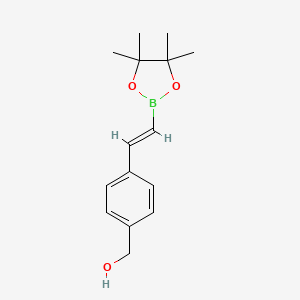
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
